methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a nitro group, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the dioxane ring. One common method involves the reaction of 2,2-dimethyl-1,3-dioxan-5-one with appropriate reagents to introduce the nitro group . The triazole ring is then formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions . The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the triazole ring.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a drug candidate, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the triazole ring can bind to specific enzymes or receptors, modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall conformation .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Similar dioxane ring structure but lacks the triazole and nitro groups.
2,2-Dimethyl-5-nitro-1,3-dioxane-5-methanol: Contains the nitro group and dioxane ring but lacks the triazole ring.
Uniqueness
Methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, nitro group, and dioxane ring in a single molecule allows for versatile applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C10H14N4O6 |
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Molecular Weight |
286.24 g/mol |
IUPAC Name |
methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C10H14N4O6/c1-9(2)19-5-10(6-20-9,14(16)17)13-4-7(11-12-13)8(15)18-3/h4H,5-6H2,1-3H3 |
InChI Key |
SLDOYGSZPGPHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(N2C=C(N=N2)C(=O)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
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